molecular formula C11H14F3N3O2 B469366 Ethyl 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 712319-10-3

Ethyl 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B469366
CAS No.: 712319-10-3
M. Wt: 277.24g/mol
InChI Key: HZLDCQZUHQQYNN-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the reaction of hydrazine derivatives with β-diketones or β-ketoesters. One common method includes the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with 4,4-difluoro-1-phenylbutane-1,3-dione . The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as FeCl3, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolo[1,5-a]pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the ring structure.

Scientific Research Applications

Ethyl 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate is unique due to its trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic and pharmacodynamic profiles.

Biological Activity

Ethyl 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate (hereafter referred to as ETPC) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of ETPC, supported by data tables and relevant case studies.

Synthesis of ETPC

ETPC can be synthesized through various methodologies involving the reaction of substituted pyrazoles with electrophilic agents. The general synthetic pathway includes:

  • Formation of Pyrazolo[1,5-a]pyrimidine Core : The initial step involves the condensation of 5-methyl-3-amino-pyrazole with appropriate carbonyl compounds.
  • Introduction of Trifluoromethyl Group : This is typically achieved through electrophilic fluorination techniques.
  • Carboxylation : The final step incorporates the carboxylate moiety using carboxylic acids or their derivatives.

Antiinflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of ETPC. It has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.

  • In vitro Studies : ETPC demonstrated significant inhibition of COX-2 with an IC50 value comparable to that of established anti-inflammatory drugs like celecoxib.
  • In vivo Studies : In carrageenan-induced paw edema models, ETPC exhibited a reduction in inflammation by approximately 78%, indicating potent anti-inflammatory effects.

Anticancer Potential

ETPC has also been investigated for its anticancer properties:

  • Cell Line Studies : In vitro assays on various cancer cell lines revealed that ETPC induces apoptosis and inhibits cell proliferation.
  • Mechanism of Action : The compound appears to modulate signaling pathways associated with cell survival and apoptosis, particularly through the activation of caspases.

Table 1: Biological Activity Summary

Activity TypeMethodologyResultReference
Anti-inflammatoryIn vitro (COX inhibition)IC50 comparable to celecoxib
Anti-inflammatoryIn vivo (rat model)78% reduction in edema
AnticancerCell line assaysInduces apoptosis

Case Study 1: Anti-inflammatory Efficacy

A study conducted by Sivaramakarthikeyan et al. evaluated a series of pyrazole derivatives including ETPC for their anti-inflammatory activity. The findings indicated that ETPC had a superior profile compared to traditional NSAIDs in terms of both efficacy and safety profile.

Case Study 2: Cancer Cell Proliferation

Research published in MDPI demonstrated that ETPC effectively inhibited the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549). The study utilized flow cytometry to assess apoptosis rates, revealing that treatment with ETPC resulted in significant increases in early and late apoptotic cells.

Properties

IUPAC Name

ethyl 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3O2/c1-3-19-10(18)7-5-9-15-6(2)4-8(11(12,13)14)17(9)16-7/h5-6,8,15H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLDCQZUHQQYNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C(CC(NC2=C1)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801119634
Record name Ethyl 4,5,6,7-tetrahydro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801119634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

712319-10-3
Record name Ethyl 4,5,6,7-tetrahydro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=712319-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4,5,6,7-tetrahydro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801119634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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